(1-Isopropyl-4-piperidinyl)acetic acid hydrate

Descripción general

Descripción

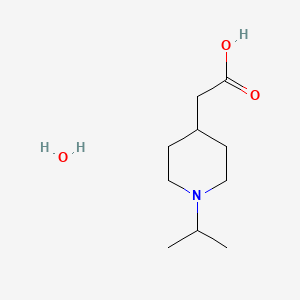

(1-Isopropyl-4-piperidinyl)acetic acid hydrate: is a chemical compound with the molecular formula C10H19NO2·H2O . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-4-piperidinyl)acetic acid hydrate typically involves the reaction of piperidine derivatives with isopropyl groups and acetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Análisis De Reacciones Químicas

Types of Reactions: (1-Isopropyl-4-piperidinyl)acetic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions

Actividad Biológica

(1-Isopropyl-4-piperidinyl)acetic acid hydrate, also known by its chemical formula C11H20N2O3·H2O, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H20N2O3

- Molecular Weight : 228.29 g/mol

- CAS Number : 1185436-47-8

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of the isopropyl group and acetic acid moiety contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

Initial studies suggest that this compound may exhibit significant biological activity, particularly in neuropharmacology. Compounds with similar structural motifs have been linked to various pharmacological effects, including:

- Neurotransmitter Modulation : The piperidine ring is known for its role in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which may be beneficial in treating neurodegenerative diseases.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and inflammation pathways. Preliminary studies indicate potential interactions with:

- Acetylcholinesterase (AChE) : Inhibition studies suggest that the compound may affect AChE activity, which is crucial for regulating acetylcholine levels in the synaptic cleft.

- Biological Pathways : Further research is necessary to elucidate the specific biological pathways influenced by this compound.

Research Findings and Case Studies

Recent studies have investigated the biological activity of related piperidine derivatives, providing insights into their pharmacological profiles. For instance:

- AChE Inhibition Assays : In vitro assays demonstrated varying degrees of AChE inhibition among synthesized compounds, with some showing significant activity compared to established inhibitors like donepezil and galanthamine .

- In Vivo Models : Animal models have been utilized to assess the neuroprotective effects of similar piperidine derivatives, indicating potential benefits in conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1-Isopropyl-4-piperidinyl)acetic acid hydrate is primarily investigated for its potential therapeutic effects. Its structural similarities to other biologically active compounds suggest several applications:

- Neuropharmacology : Initial studies indicate that compounds with similar piperidine structures may influence neurotransmitter systems, making this compound a candidate for research into treatments for neurological disorders such as depression and anxiety.

- Drug Development : The compound can serve as a scaffold for synthesizing new derivatives with enhanced pharmacological profiles. Its ability to modify biological pathways makes it a valuable asset in drug discovery programs aimed at developing novel therapeutic agents.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary investigations focus on:

- Receptor Binding : Studies are being conducted to determine how the compound binds to specific receptors in the brain, which could provide insights into its potential use as an anxiolytic or antidepressant.

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes may lead to applications in treating metabolic disorders or cancers where enzyme activity is dysregulated.

Material Science

The unique chemical properties of this compound also make it relevant in material science:

- Polymer Synthesis : It can be used as a monomer in the synthesis of polymers that require specific functional groups for enhanced properties, such as solubility or thermal stability.

- Catalysis : The compound may serve as a catalyst or ligand in various chemical reactions, facilitating the formation of complex molecules with precision.

Propiedades

IUPAC Name |

2-(1-propan-2-ylpiperidin-4-yl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNSEIQRMVPILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.